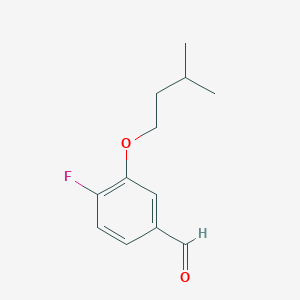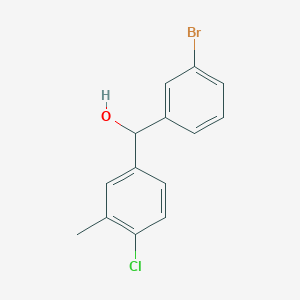
6-(4-Bromo-3-fluoro-phenoxy)hexanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Bromo-3-fluoro-phenoxy)hexanenitrile is an organic compound with the molecular formula C12H13BrFNO and a molecular weight of 286.14 g/mol . This compound is characterized by the presence of a bromo and fluoro substituent on a phenoxy ring, connected to a hexanenitrile chain. It is primarily used in research and development within the pharmaceutical and chemical industries .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromo-3-fluoro-phenoxy)hexanenitrile typically involves the reaction of 4-bromo-3-fluorophenol with 6-bromohexanenitrile under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion, generated in situ, attacks the bromohexanenitrile, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
化学反应分析
Types of Reactions
6-(4-Bromo-3-fluoro-phenoxy)hexanenitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo and fluoro substituents on the phenoxy ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aryl or vinyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium hydroxide in polar solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts with boronic acids or esters under mild conditions.
Major Products Formed
Amines: From the reduction of the nitrile group.
Carboxylic Acids: From the oxidation of the nitrile group.
Biaryl Compounds: From Suzuki-Miyaura coupling reactions.
科学研究应用
6-(4-Bromo-3-fluoro-phenoxy)hexanenitrile is utilized in various scientific research applications, including:
Pharmaceutical Research: As an intermediate in the synthesis of potential drug candidates.
Chemical Biology: For studying the interactions of small molecules with biological targets.
Material Science: In the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 6-(4-Bromo-3-fluoro-phenoxy)hexanenitrile depends on its application. In pharmaceutical research, it may act as a ligand binding to specific molecular targets, modulating their activity. The presence of the bromo and fluoro substituents can influence the compound’s reactivity and interaction with biological molecules, potentially affecting pathways involved in disease processes .
相似化合物的比较
Similar Compounds
4-Bromo-3-fluorophenol: A precursor in the synthesis of 6-(4-Bromo-3-fluoro-phenoxy)hexanenitrile.
6-Bromohexanenitrile: Another precursor used in the synthesis.
6-(4-Chloro-3-fluoro-phenoxy)hexanenitrile: A similar compound with a chloro substituent instead of bromo.
Uniqueness
This compound is unique due to the specific combination of bromo and fluoro substituents on the phenoxy ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research in various fields .
属性
IUPAC Name |
6-(4-bromo-3-fluorophenoxy)hexanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO/c13-11-6-5-10(9-12(11)14)16-8-4-2-1-3-7-15/h5-6,9H,1-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJESYOZUOWEEKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCCCCC#N)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














